15(R)-Prostaglandin F2alpha
Overview
Description
15®-Prostaglandin F2alpha is a member of a large family of prostaglandin-like eicosanoids formed by the free radical peroxidation of arachidonic acid in membrane phospholipids . It is the C-15 epimer of 8-iso PGF 2α . The molecular weight is 354.48 and the molecular formula is C20H34O5 .
Synthesis Analysis
The synthesis of 15®-Prostaglandin F2alpha involves several factors. Inflammatory cytokines increase AKR1B1 mRNA expression and protein levels, but fail to increase expression levels of AKR1C3 in cultured preadipocytes . The effect of the AKR1B1 inhibitor ponalrestat on PGF2alpha synthesis was investigated and it was found that ponalrestat blunted PGF2alpha synthesis by preadipocytes in basal and stimulated conditions .
Molecular Structure Analysis
The 15®-Prostaglandin F2alpha molecule contains a total of 59 atoms. There are 34 Hydrogen atoms, 20 Carbon atoms, and 5 Oxygen atoms . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of 15®-Prostaglandin F2alpha have been created .
Chemical Reactions Analysis
15®-15-methyl Prostaglandin F2alpha is a metabolically stable analog of PGF2alpha. Acid-catalyzed epimerization of 15®-15-methyl PGF2alpha converts it into the active 15(S)-isomer .
Physical and Chemical Properties Analysis
The molecular formula of 15®-Prostaglandin F2alpha is C20H34O5 . The molecular weight is 354.48 . The solubility of 15®-15-methyl Prostaglandin F2alpha is >6.5 mg/ml in 10 mM Na2CO3, >100 mg/ml in DMF, DMSO, and Ethanol, and >10 mg/ml in PBS pH 7.2 .
Scientific Research Applications
Metabolism in Kidney and Other Organs
- Prostaglandin F2alpha, including 15(R)-Prostaglandin F2alpha, is metabolized in the kidney to F-series metabolites and to E-series compounds by enzymes such as 9-hydroxydehydrogenase. This process has been observed in both rat and rabbit kidneys, indicating a role in renal homeostasis (Moore & Hoult, 1978).
Role in Reproduction and Menstruation
- This compound has been linked to reproductive behaviors in amphibians, specifically acting as a sex pheromone in Korean salamanders (Eom, Jung, & Park, 2009). Additionally, its concentrations are higher in women with dysmenorrhea, indicating a role in menstrual pain and regulation (Lundström & Gréen, 1978).
Prostaglandin Metabolism Studies
- Various studies have focused on understanding the metabolism of this compound. For example, research has examined its metabolism in human gastric fundus mucosa, revealing that it can rapidly metabolize to its 15-keto and 13,14-dihydro-15-keto derivatives (Peskar & Peskar, 1976).
Influence on Cell Proliferation
- It has been demonstrated that prostaglandin F2alpha, including this compound, can initiate DNA synthesis and cell proliferation in mouse fibroblasts, indicating a potential role in cellular growth and regeneration processes (de Asúa, Clingan, & Rudland, 1975).
Placental Metabolism
- The metabolism of prostaglandin F2alpha, including this compound, in early human placenta has been studied, revealing that the placenta plays a significant role in inactivating endogenous PGF2alpha, thus impacting uterotonic influences of prostaglandins (Falkay & Sas, 1977).
Mechanism of Action
Target of Action
It’s known that prostaglandins generally interact with specific prostaglandin receptors, which are part of the g-protein-coupled receptor (gpcr) family . These receptors play a crucial role in various physiological processes, including inflammation, immune responses, and regulation of blood flow .
Mode of Action
The exact mode of action of 15®-Prostaglandin F2alpha is not directly available from the search results. Prostaglandins typically exert their effects by binding to their specific receptors, triggering a cascade of intracellular events. This can lead to changes in the levels of cyclic AMP or calcium ions within the cell, influencing various cellular functions .
Biochemical Pathways
They function as local hormones, modulating the activity of various enzymes and signaling pathways within cells .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how a compound is processed in the body, which can influence its bioavailability and therapeutic effects .
Result of Action
The effects of prostaglandins at the cellular level can include changes in cell proliferation, differentiation, and apoptosis, depending on the specific type of prostaglandin and the cellular context .
Action Environment
Safety and Hazards
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-CKXCCYAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347941 | |
Record name | (5Z,9alpha,11alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37658-84-7 | |
Record name | 15-Epiprostaglandin F2alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037658847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z,9alpha,11alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-EPIPROSTAGLANDIN F2.ALPHA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB83QL2WR2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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